molecular formula C9H18N2O B12980570 4-((1-Methylazetidin-3-yl)oxy)piperidine

4-((1-Methylazetidin-3-yl)oxy)piperidine

Cat. No.: B12980570
M. Wt: 170.25 g/mol
InChI Key: UKYWQMJVBZMTGH-UHFFFAOYSA-N
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Description

4-((1-Methylazetidin-3-yl)oxy)piperidine is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a 1-methylazetidin-3-yl group through an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-Methylazetidin-3-yl)oxy)piperidine typically involves the reaction of piperidine with 1-methylazetidin-3-ol under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the hydroxyl group of 1-methylazetidin-3-ol, followed by nucleophilic substitution with piperidine. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran at a controlled temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

4-((1-Methylazetidin-3-yl)oxy)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride in an aprotic solvent.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted piperidine derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 4-((1-Methylazetidin-3-yl)oxy)piperidine involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of protein kinases involved in cell signaling pathways, thereby exerting anticancer effects . Additionally, it can interact with neurotransmitter receptors in the brain, potentially influencing neurological functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((1-Methylazetidin-3-yl)oxy)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

4-(1-methylazetidin-3-yl)oxypiperidine

InChI

InChI=1S/C9H18N2O/c1-11-6-9(7-11)12-8-2-4-10-5-3-8/h8-10H,2-7H2,1H3

InChI Key

UKYWQMJVBZMTGH-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C1)OC2CCNCC2

Origin of Product

United States

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